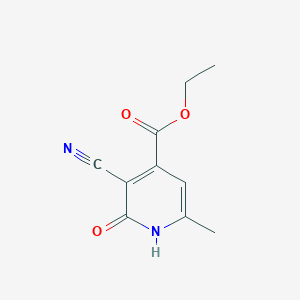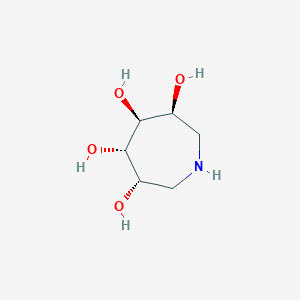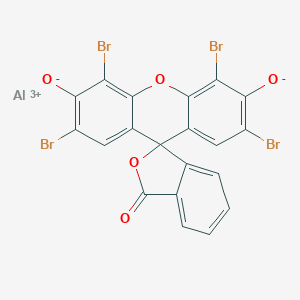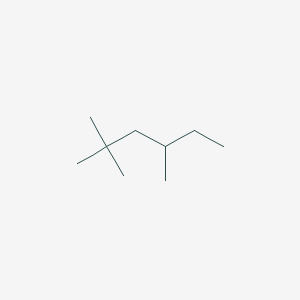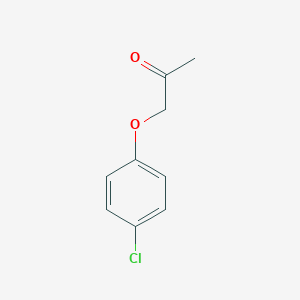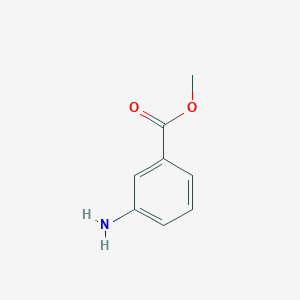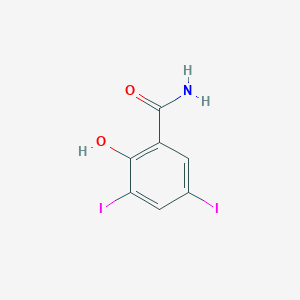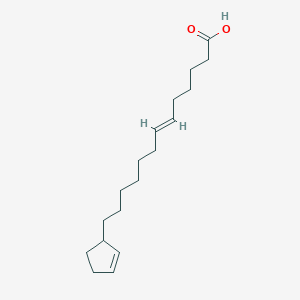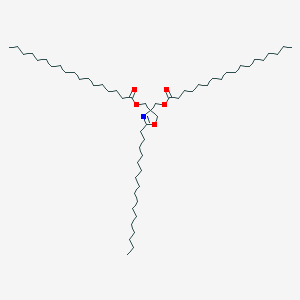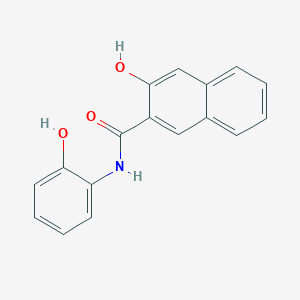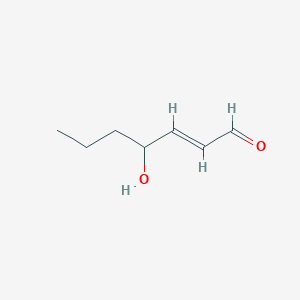
4-Hydroxyheptenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyheptenal (HHE) is a reactive aldehyde that is produced in the body as a result of lipid peroxidation. It is a potent electrophile that can react with proteins, DNA, and other biomolecules, leading to cellular damage and dysfunction. HHE has been implicated in a variety of pathological conditions, including inflammation, oxidative stress, and neurodegeneration. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential therapeutic applications of HHE.
Wirkmechanismus
4-Hydroxyheptenal exerts its effects through covalent modification of biomolecules, such as proteins and DNA. It can react with amino acid residues, such as cysteine, lysine, and histidine, leading to the formation of adducts that can alter protein function and stability. 4-Hydroxyheptenal can also react with DNA bases, leading to the formation of DNA adducts that can induce mutations and genomic instability.
Biochemische Und Physiologische Effekte
4-Hydroxyheptenal has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, inflammation, and mitochondrial dysfunction. It can also induce DNA damage and alter protein function, leading to cellular dysfunction and death. 4-Hydroxyheptenal has been implicated in the pathogenesis of a variety of diseases, including cancer, cardiovascular disease, and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 4-Hydroxyheptenal in the laboratory is its ability to induce oxidative stress and inflammation, which are important pathological processes in many diseases. 4-Hydroxyheptenal can be used to study the mechanisms underlying these processes and to develop new therapeutic strategies. However, one limitation of studying 4-Hydroxyheptenal is its reactivity and instability, which can make it difficult to work with and interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxyheptenal. One area of interest is the development of new methods for synthesizing 4-Hydroxyheptenal and other lipid peroxidation products. Another area of interest is the identification of new biomarkers and therapeutic targets for diseases associated with 4-Hydroxyheptenal, such as neurodegenerative diseases. Additionally, there is a need for further research on the mechanisms underlying 4-Hydroxyheptenal-induced cellular dysfunction and death.
Synthesemethoden
4-Hydroxyheptenal can be synthesized by a variety of methods, including chemical synthesis, enzymatic oxidation, and lipid peroxidation. One of the most common methods for synthesizing 4-Hydroxyheptenal is the oxidation of linoleic acid using lipoxygenase enzymes. This method produces 4-Hydroxyheptenal along with other lipid peroxidation products, such as malondialdehyde and 4-hydroxynonenal.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyheptenal has been extensively studied in the context of oxidative stress and inflammation. It has been shown to activate inflammatory signaling pathways, such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and chemokines. 4-Hydroxyheptenal has also been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through its ability to induce oxidative stress and mitochondrial dysfunction.
Eigenschaften
CAS-Nummer |
17427-09-7 |
|---|---|
Produktname |
4-Hydroxyheptenal |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(E)-4-hydroxyhept-2-enal |
InChI |
InChI=1S/C7H12O2/c1-2-4-7(9)5-3-6-8/h3,5-7,9H,2,4H2,1H3/b5-3+ |
InChI-Schlüssel |
AAIBHIYBGXKHAG-HWKANZROSA-N |
Isomerische SMILES |
CCCC(/C=C/C=O)O |
SMILES |
CCCC(C=CC=O)O |
Kanonische SMILES |
CCCC(C=CC=O)O |
Synonyme |
4-Hydroxy-2-heptenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



